molecular formula C27H21NO5S B1668181 N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide CAS No. 432001-19-9

N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide

Cat. No. B1668181
CAS RN: 432001-19-9
M. Wt: 471.5 g/mol
InChI Key: QDCJDYWGYVPBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide, or NBD-MBS, is a small molecule that has been used in a variety of scientific research applications. NBD-MBS is a member of the family of binaphthylsulfonamides, which are known to possess a wide range of biological activities, including anti-inflammatory and anti-cancer properties. NBD-MBS has been studied for its ability to interact with a variety of targets, including proteins, enzymes, and receptors, and its potential to modulate various biological pathways.

Scientific Research Applications

Antibacterial Agents

Compounds structurally related to N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide have been explored for their antibacterial properties. For example, N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides show potent antibacterial activity against various bacterial strains, demonstrating their potential as antibacterial agents (Abbasi et al., 2015).

Atropisomerism in Synthesis

The concept of atropisomerism, which involves the synthesis of diastereo-enriched substituted compounds, is significant in the study of compounds like this compound. Research on the synthesis of various derivatives, including those of 2,2'-binaphthalene, highlights the role of atropisomerism in organic synthesis (Baker et al., 2000).

Photodynamic Therapy

Research into derivatives of benzenesulfonamide, similar to this compound, has implications for photodynamic therapy. These compounds have shown potential in the treatment of cancer due to their properties as photosensitizers (Pişkin et al., 2020).

Molecular Recognition

The use of axially chiral binaphthalene groups, related to the chemical structure of this compound, in polymer Langmuir-Blodgett films highlights their role in molecular recognition. These compounds are used in the formation of stable monolayers and multilayers for various applications (Qian et al., 1993).

Anticancer Potential

Derivatives structurally related to this compound, such as aminothiazole-paeonol derivatives, have shown significant anticancer potential. These compounds exhibit inhibitory activity against various cancer cell lines, suggesting their use in cancer therapy (Tsai et al., 2016).

Mechanism of Action

Target of Action

The primary target of N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide, also known as C188-9, is the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a transcriptional factor involved in a wide range of cellular processes, including cell proliferation, survival, metastasis, angiogenesis, immunosuppression, tumor inflammation, metabolism reprogramming, drug resistance, and cancer stemness .

Mode of Action

N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide binds to STAT3 with high affinity . It inhibits the binding of STAT3 to its phosphotyrosine (pY) peptide ligand, thereby preventing the activation of STAT3 . This inhibition disrupts the dimerization of STAT3, which is a necessary step for its activation and subsequent translocation to the nucleus .

Biochemical Pathways

By inhibiting STAT3, N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide affects several biochemical pathways. STAT3 regulates a large number of target genes encoding proteins involved in cell survival, cell cycle progression, homeostasis, and inflammation . Therefore, the inhibition of STAT3 by N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide can lead to changes in these cellular processes .

Result of Action

The inhibition of STAT3 by N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide results in the reduction of constitutive phospho-STAT3 levels in cells . This leads to the suppression of STAT3-mediated gene expression, thereby inhibiting the growth of cancer cells .

Action Environment

The action of N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide can be influenced by environmental factors. For instance, the presence of certain cytokines or growth factors in the tumor microenvironment can activate STAT3, potentially affecting the efficacy of N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)-4-methoxybenzenesulfonamide . .

properties

IUPAC Name

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO5S/c1-33-18-11-13-19(14-12-18)34(31,32)28-24-16-23(27(30)22-9-5-4-8-21(22)24)26-20-7-3-2-6-17(20)10-15-25(26)29/h2-16,28-30H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCJDYWGYVPBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

432001-19-9
Record name C-188-9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432001199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-(1',2-dihydroxy[1,2'-binaphthalen]-4'-yl)-4-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TTI-101
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ3DLD11RQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide
Reactant of Route 3
N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide
Reactant of Route 4
N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide
Reactant of Route 6
N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.